3-Amino-5-(5-benzofuryl)pyrazole Hydrochloride
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Overview
Description
3-Amino-5-(5-benzofuryl)pyrazole Hydrochloride is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(5-benzofuryl)pyrazole Hydrochloride typically involves the reaction of 5-benzofuryl hydrazine with appropriate diketones or ketoesters under acidic or basic conditions. The reaction is often carried out in the presence of catalysts such as acetic acid or p-toluenesulfonic acid to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization reactions. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(5-benzofuryl)pyrazole Hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The benzofuryl moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include nitro derivatives, hydrazine derivatives, and substituted benzofuryl pyrazoles. These products can be further utilized in the synthesis of more complex heterocyclic compounds .
Scientific Research Applications
3-Amino-5-(5-benzofuryl)pyrazole Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-(5-benzofuryl)pyrazole Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-(3-hydroxy)pyrazole: Known for its stability and formation of pyrazolo[1,5-a]pyrimidines.
5-Amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4 carboxamide: A reversible inhibitor of Bruton Kinase (BTK) with therapeutic potential.
Uniqueness
3-Amino-5-(5-benzofuryl)pyrazole Hydrochloride is unique due to its benzofuryl moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10ClN3O |
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Molecular Weight |
235.67 g/mol |
IUPAC Name |
5-(1-benzofuran-5-yl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H9N3O.ClH/c12-11-6-9(13-14-11)7-1-2-10-8(5-7)3-4-15-10;/h1-6H,(H3,12,13,14);1H |
InChI Key |
VIJQYCZUNLJDJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1C3=CC(=NN3)N.Cl |
Origin of Product |
United States |
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